molecular formula C21H23N3O5S B1244247 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide

2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide

Cat. No. B1244247
M. Wt: 429.5 g/mol
InChI Key: XSOKSTPLSIIAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide is a benzoxazole.

Scientific Research Applications

Chemical Synthesis

  • The compound has been utilized in intramolecular cyclization processes. For instance, reactions of 2-chloro-N-(3-oxoalkenyl)acetamides with various thiones led to the formation of compounds similar to 2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1-phenylethyl)acetamide. These compounds could be transformed into pyridin-2(1H)-ones with divalent sulfur atoms bonded to heterocyclic rings (Savchenko et al., 2020).

  • Similar compounds have been synthesized through intramolecular cyclization and nucleophilic substitution, indicating potential applications in creating novel heterocyclic structures (Palamarchuk et al., 2019).

Antimicrobial Activity

  • Derivatives of similar compounds have shown promising antimicrobial activities. Studies revealed that these compounds, including aminothiazole and amino-oxazole derivatives, displayed good activity against various microbial strains (Fahim & Ismael, 2019).

Anticancer Activity

  • Similar compounds have been tested for anticancer activity. Certain derivatives exhibited potent cytotoxic effects against leukemia cell lines, indicating potential applications in cancer research (Horishny et al., 2021).

Corrosion Inhibition

  • Derivatives of this compound have been explored as corrosion inhibitors. These studies showed that certain acetamide derivatives have potential applications in protecting materials against corrosion, especially in acidic and oil mediums (Yıldırım & Cetin, 2008).

Pharmaceutical Research

  • Related compounds have been identified as intermediates in the production of pharmaceutically effective substances, suggesting their role in drug development (Fort, 2002).

properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(2-oxo-6-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H23N3O5S/c1-15(16-7-3-2-4-8-16)22-20(25)14-24-18-10-9-17(13-19(18)29-21(24)26)30(27,28)23-11-5-6-12-23/h2-4,7-10,13,15H,5-6,11-12,14H2,1H3,(H,22,25)

InChI Key

XSOKSTPLSIIAJS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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